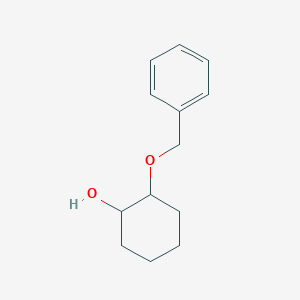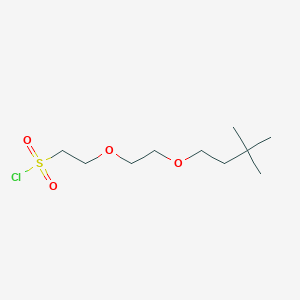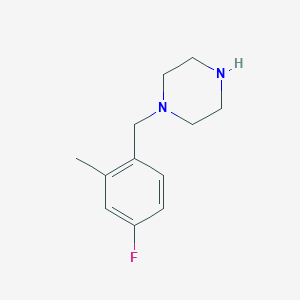![molecular formula C11H5F4NO2S B13631175 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid is a chemical compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: Shares the fluorine and trifluoromethyl groups but differs in the presence of a boronic acid moiety.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the fluorine atom and thiazole ring.
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid: Contains a thiazole ring and trifluoromethyl group but differs in the position of the substituents.
Uniqueness
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid is unique due to the combination of its fluorine atom, trifluoromethyl group, and thiazole ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H5F4NO2S |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-3-5(11(13,14)15)1-2-6(7)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
Clave InChI |
ZWHJRKBHFNCOBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


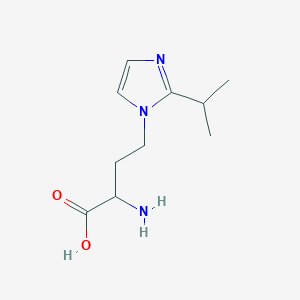
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
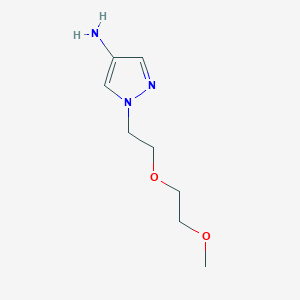
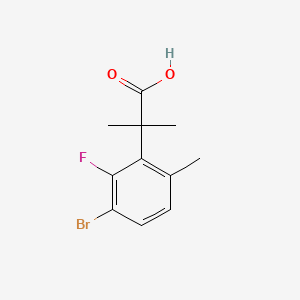
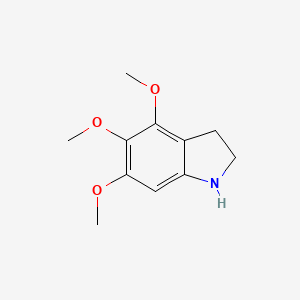
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
